![molecular formula C17H18ClN3O4 B4137636 N-(3-chloro-4-methylphenyl)-4-[(2-methoxyethyl)amino]-3-nitrobenzamide](/img/structure/B4137636.png)
N-(3-chloro-4-methylphenyl)-4-[(2-methoxyethyl)amino]-3-nitrobenzamide
Overview
Description
N-(3-chloro-4-methylphenyl)-4-[(2-methoxyethyl)amino]-3-nitrobenzamide, also known as C646, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. C646 has been shown to inhibit the activity of the histone acetyltransferase (HAT) p300/CBP-associated factor (PCAF), which is involved in the regulation of gene expression.
Mechanism of Action
N-(3-chloro-4-methylphenyl)-4-[(2-methoxyethyl)amino]-3-nitrobenzamide inhibits the activity of the HAT p300/CBP-associated factor (PCAF), which is involved in the regulation of gene expression. PCAF is known to acetylate histones, which can lead to the activation of oncogenes and the inhibition of tumor suppressor genes. By inhibiting PCAF, N-(3-chloro-4-methylphenyl)-4-[(2-methoxyethyl)amino]-3-nitrobenzamide can prevent the activation of oncogenes and promote the expression of tumor suppressor genes, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
N-(3-chloro-4-methylphenyl)-4-[(2-methoxyethyl)amino]-3-nitrobenzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and sensitize cancer cells to radiation therapy. N-(3-chloro-4-methylphenyl)-4-[(2-methoxyethyl)amino]-3-nitrobenzamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
One advantage of N-(3-chloro-4-methylphenyl)-4-[(2-methoxyethyl)amino]-3-nitrobenzamide is that it is a small molecule inhibitor, which makes it easy to use in lab experiments. It can be easily synthesized and purified, and its activity can be easily measured using various biochemical assays. However, one limitation of N-(3-chloro-4-methylphenyl)-4-[(2-methoxyethyl)amino]-3-nitrobenzamide is that it is not very selective, meaning that it can inhibit the activity of other HAT enzymes in addition to PCAF. This can lead to off-target effects and limit its usefulness in certain experiments.
Future Directions
There are several future directions for research on N-(3-chloro-4-methylphenyl)-4-[(2-methoxyethyl)amino]-3-nitrobenzamide. One area of research is to develop more selective inhibitors of PCAF that do not have off-target effects. Another area of research is to investigate the potential use of N-(3-chloro-4-methylphenyl)-4-[(2-methoxyethyl)amino]-3-nitrobenzamide in combination with other cancer therapies, such as chemotherapy and immunotherapy. Finally, further studies are needed to investigate the potential use of N-(3-chloro-4-methylphenyl)-4-[(2-methoxyethyl)amino]-3-nitrobenzamide in the treatment of other diseases, such as inflammatory disorders and neurodegenerative diseases.
Scientific Research Applications
N-(3-chloro-4-methylphenyl)-4-[(2-methoxyethyl)amino]-3-nitrobenzamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells. N-(3-chloro-4-methylphenyl)-4-[(2-methoxyethyl)amino]-3-nitrobenzamide has also been shown to sensitize cancer cells to radiation therapy, making it a potential adjuvant therapy for cancer treatment.
properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-4-(2-methoxyethylamino)-3-nitrobenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O4/c1-11-3-5-13(10-14(11)18)20-17(22)12-4-6-15(19-7-8-25-2)16(9-12)21(23)24/h3-6,9-10,19H,7-8H2,1-2H3,(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNOKMDLWKYBTBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)NCCOC)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-4-(2-methoxyethylamino)-3-nitrobenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.